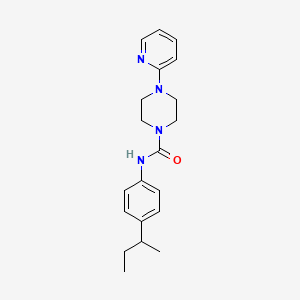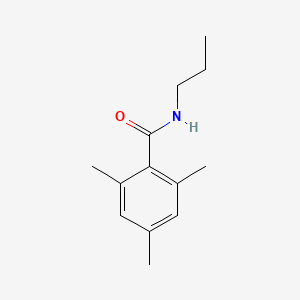![molecular formula C15H11ClN2O2 B5343249 5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antiviral, and anticancer properties. This compound has also been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has been used in various studies to investigate the role of these enzymes in different physiological processes.
Mecanismo De Acción
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole exerts its biological effects through the inhibition of various enzymes. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the regulation of cholinergic neurotransmission. This compound has also been found to inhibit the activity of several other enzymes, including tyrosinase and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. This compound has also been found to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields. This compound is also soluble in various solvents, which makes it easy to use in different experiments. However, this compound has some limitations for lab experiments. It has been found to be toxic to some cells at high concentrations, which limits its use in some experiments. This compound also has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One direction is to investigate the potential use of this compound as an antimicrobial and antiviral agent. Another direction is to investigate the potential use of this compound as an anticancer agent. Further studies are also needed to investigate the mechanism of action of this compound and its effects on different physiological processes. Finally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with similar or improved biological activities.
Métodos De Síntesis
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3-chlorobenzyl chloride with phenyl hydrazine, followed by the reaction of the resulting intermediate with cyanogen bromide. Another method involves the reaction of 3-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with phenyl hydrazine. Both methods result in the formation of this compound with high yields.
Propiedades
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-7-4-8-13(9-12)19-10-14-17-15(18-20-14)11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAZGYXLBFYWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5343168.png)
![6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5343171.png)

![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)
![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)

![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)